(4,4,4-Trifluoro-2-nitrobut-2-enyl)benzene
Overview
Description
“(4,4,4-Trifluoro-2-nitrobut-2-enyl)benzene”, also known as TNB-enyl-benzene, is a highly reactive intermediate that is widely used in organic synthesis. It has a molecular weight of 231.17 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is [(2Z)-4,4,4-trifluoro-2-nitro-2-butenyl]benzene . The InChI code for this compound is 1S/C10H8F3NO2/c11-10(12,13)7-9(14(15)16)6-8-4-2-1-3-5-8/h1-5,7H,6H2/b9-7- .Physical And Chemical Properties Analysis
“(4,4,4-Trifluoro-2-nitrobut-2-enyl)benzene” is a liquid at room temperature .Scientific Research Applications
Diastereoselective Reactions and Nitroketone Synthesis
- Diastereoselective Reactions : Reactions of (E)-1,1,1-trichloro(trifluoro)-3-nitrobut-2-enes with various substrates in benzene have been studied for their ability to yield cyclic nitronates and nitroalkylated enamines. These reactions facilitate the synthesis of anti-CCl3- and syn-CF3-g-nitroketones through diastereoselective ring opening and hydrolysis, contributing to the development of nitroketone compounds with potential applications in organic synthesis (Korotaev et al., 2011).
Material Science and Polymer Research
- Fluorine-containing Polymers : The synthesis of novel fluorine-containing polyetherimide, utilizing 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, showcases the application of trifluoro-nitrobutene derivatives in the development of materials with enhanced properties, such as thermal stability and chemical resistance. This research contributes to advancements in high-performance polymers for various industrial applications (Yu Xin-hai, 2010).
Molecular Sensing and Detection
- Nitroaromatic Explosives Detection : Studies have explored the use of 1,3,5-Tri(1H-benzo[d]imidazol-2-yl)benzene derivatives as fluorescent chemosensors for the detection of nitroaromatic explosives. These compounds exhibit high sensitivity and selectivity towards picric acid, highlighting their potential in security screening and environmental monitoring (Xiong et al., 2014).
Chemical Synthesis and Catalysis
- Synthesis of Hetaryl Dihydropyrrolo Isoquinolines : The reaction of 1-hetarylmethyl-3,4-dihydroisoquinolines with 1,1,1-trifluoro-3-nitrobut-2-ene has been investigated for the synthesis of 1-hetaryl-5,6-dihydropyrrolo[2,1-a]isoquinolines, including derivatives with benzocrown ether fragments. This research opens new pathways for the synthesis of complex heterocyclic compounds with potential pharmaceutical applications (Korotaev et al., 2015).
Environmental Chemistry
- Anion Effects on Gas Solubility : Research into the solubility of gases in ionic liquids containing fluorinated compounds, including benzene derivatives, provides insights into the environmental applications of such materials in gas absorption and separation technologies. This work contributes to the development of environmentally friendly solvents with high gas solubility (Anthony et al., 2005).
Safety And Hazards
properties
IUPAC Name |
(4,4,4-trifluoro-2-nitrobut-2-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)7-9(14(15)16)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJNVDOPPGHBBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=CC(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4,4-Trifluoro-2-nitrobut-2-enyl)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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